2-chloro-4-{(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate
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Overview
Description
2-CHLORO-4-{[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL BENZOATE is a complex organic compound that features a variety of functional groups, including a furan ring, an oxazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-{[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the benzoate ester: The final step involves esterification of the phenol derivative with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-{[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent and conditions used.
Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Products can include furanones and other oxygenated derivatives.
Reduction: Products can include dihydro-oxazole derivatives.
Substitution: Products can include various substituted phenyl benzoates.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-CHLORO-4-{[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL BENZOATE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan and oxazole rings may play a role in binding to these targets, while the benzoate ester may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-4-{[(4E)-2-(THIOPHEN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL BENZOATE: Similar structure but with a thiophene ring instead of a furan ring.
2-CHLORO-4-{[(4E)-2-(PYRIDIN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL BENZOATE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The unique combination of the furan ring, oxazole ring, and benzoate ester in 2-CHLORO-4-{[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL BENZOATE may confer specific properties that are not present in similar compounds. These properties could include unique reactivity, binding affinity to biological targets, or specific physical properties that make it suitable for particular applications.
Properties
Molecular Formula |
C22H14ClNO6 |
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Molecular Weight |
423.8 g/mol |
IUPAC Name |
[2-chloro-4-[(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-6-methoxyphenyl] benzoate |
InChI |
InChI=1S/C22H14ClNO6/c1-27-18-12-13(11-16-22(26)30-20(24-16)17-8-5-9-28-17)10-15(23)19(18)29-21(25)14-6-3-2-4-7-14/h2-12H,1H3/b16-11+ |
InChI Key |
JBBDOMVCAXSESN-LFIBNONCSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)Cl)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)Cl)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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